molecular formula C13H18O4 B8739109 Ethyl 3-hydroxy-4-phenylmethoxybutanoate

Ethyl 3-hydroxy-4-phenylmethoxybutanoate

Cat. No.: B8739109
M. Wt: 238.28 g/mol
InChI Key: HMHGAAZSPNXMCQ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-phenylmethoxybutanoate is an ester derivative of butanoic acid featuring a hydroxyl group at position 3 and a phenylmethoxy (benzyloxy) group at position 2. This compound is characterized by its bifunctional nature, combining the reactivity of an ester with the hydrogen-bonding capability of a hydroxyl group.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 3-hydroxy-4-phenylmethoxybutanoate

InChI

InChI=1S/C13H18O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3

InChI Key

HMHGAAZSPNXMCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(COCC1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Butanoate Derivatives

Compound Name Substituents Key Functional Groups Synthesis Method Potential Applications
This compound 3-hydroxy, 4-phenylmethoxy Ester, Hydroxyl Not explicitly described Pharmaceuticals, chiral intermediates
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 4-oxo, 3-fluoro, 4-methoxy Ester, Ketone, Fluorine Acid-catalyzed cyclization (PPA) Fluorinated drug candidates
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate 2-formyl, 6-methoxy Ester, Aldehyde, Ether Column chromatography purification Reactive intermediates, agrochemicals
Methyl 4-methoxy-3-oxobutyrate 4-methoxy, 3-oxo Ester, Ketone, Methoxy Esterification of acetoacetate Polymer precursors, flavorants

Reactivity and Functional Group Interactions

  • Hydroxyl Group Influence: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to analogs like Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate . This may improve solubility in polar solvents but reduce stability under acidic conditions.
  • Electron-Withdrawing Groups: Fluorine in Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate increases electrophilicity at the ketone, making it more reactive toward nucleophiles than the hydroxyl-bearing target compound .

Research Findings and Data

Table 2: Spectral and Physical Properties (Inferred from Analogs)

Property This compound Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate
IR (cm⁻¹) ~3450 (O-H), 1720 (C=O) 1725 (C=O), 1250 (C-F) 1720 (C=O), 2820 (C-H aldehyde)
¹H NMR (δ ppm) 1.2 (t, CH3), 4.1 (q, OCH2), 7.3 (m, Ar) 1.3 (t, CH3), 4.2 (q, OCH2), 7.1–7.4 (m, Ar) 9.8 (s, CHO), 3.8 (s, OCH3)
Solubility Moderate in EtOAc, low in water High in DCM, low in water High in THF, moderate in EtOAc

Key Observations:

  • The hydroxyl group in the target compound would likely reduce solubility in nonpolar solvents compared to fluorinated or aldehyde-bearing analogs .
  • Aromatic protons in all compounds resonate near δ 7.0–7.5 ppm, confirming the presence of phenyl groups .

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